泼尼松 17, 21-二乙酸酯

描述

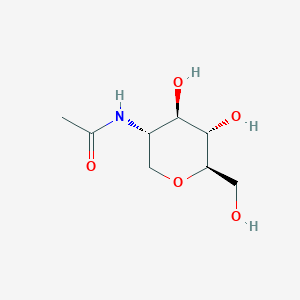

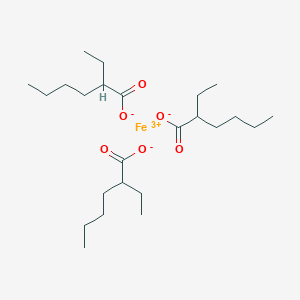

Prednisone 17, 21-Diacetate (also known as prednisone 17α-acetate) is a synthetic glucocorticoid used in the laboratory for a variety of scientific research applications. It is a derivative of the naturally occurring hormone cortisol, and is used to study the biological effects of glucocorticoids on various tissues and organs.

科学研究应用

生物转化和潜在候选药物

泼尼松与地塞米松一起,通过类固醇羟化酶 CYP106A2 进行生物转化,从而产生新型的羟基化衍生物。这些衍生物显示出作为潜在候选药物的前景,为药物设计和开发提供了新的可能性 (Putkaradze 等人,2017)。

从雄甾-1,4-二烯-3,17-二酮合成

已经开发出一种合成方法,可以从胆固醇的生物降解产物雄甾-1,4-二烯-3,17-二酮中生成 17α,21-二羟基孕-1,4-二烯-3,20-二酮 17,21-二乙酸酯。该方法为泼尼松龙提供了一种潜在的中间体,突出了其在皮质类固醇合成中的重要性 (Nitta 等人,1985)。

对肾上腺皮质反应性的影响

一项针对接受隔日泼尼松治疗的患者进行的肾上腺皮质反应性研究表明,泼尼松适度降低了静息血浆 17-羟基皮质类固醇水平,但对低血糖的反应与对照组相似。这一发现对于理解泼尼松在临床环境中对激素平衡的影响至关重要 (Ackerman 和 Nolsn,1968)。

微生物转化和生物活性

各种真菌对泼尼松的微生物转化产生了具有不同结构和生物特性的代谢物。其中一种代谢物表现出对脂氧合酶酶的抑制活性,表明其潜在的治疗应用 (Choudhary 等人,2005)。

皮肤病临床评估

泼尼松龙 17-戊酸酯、21-乙酸酯在皮肤病患者中的临床试验显示,与氢化可的松和倍他米松 17-戊酸酯相比,其有效性显着。这些发现表明了其在治疗各种皮肤病中的用途 (Bruni 和 Peverelli,1974)。

与其他药物的药代动力学

研究泼尼松与其他药物(如多替拉韦,一种常见的艾滋病药物)的相互作用,揭示了泼尼松如何影响此类药物的药代动力学。此信息对于设计安全有效的联合疗法至关重要 (Song 等人,2013)。

重症肌无力治疗中的代谢组学反应

一项研究调查了重症肌无力患者的血清代谢组学反应对慢性泼尼松治疗的反应,发现了几个代谢扰动。这项研究有助于了解长期使用泼尼松的生物学效应,以及治疗效果或不良反应的潜在生物标记 (Sengupta 等人,2014)。

作用机制

Target of Action

Prednisone 17, 21-Diacetate is a synthetic anti-inflammatory glucocorticoid derived from cortisone . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating various physiological processes such as immune response, metabolism, inflammation, and stress response .

Mode of Action

Prednisone 17, 21-Diacetate, like other corticosteroids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Biochemical Pathways

The biochemical pathways affected by Prednisone 17, 21-Diacetate are complex and involve a combination of chemistry and biotechnology . The compound is biologically inert and is converted to prednisolone in the liver . This conversion involves the hydrolysis of the 11-acetoxy group, a process facilitated by the bacterium Corynebacterium simplex .

Pharmacokinetics

Prednisone 17, 21-Diacetate exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . It is metabolized to various compounds including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione . Prednisone has a short duration of action as the half-life is 2-3 hours .

Result of Action

The molecular and cellular effects of Prednisone 17, 21-Diacetate’s action are primarily anti-inflammatory and immunosuppressive . It is used to treat a variety of conditions including allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, infectious, endocrine, or neoplastic conditions as well as in organ transplant .

安全和危害

Prednisone is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Long-term use can lead to bone loss (osteoporosis), especially if you smoke, if you do not exercise, if you do not get enough vitamin D or calcium in your diet, or if you have a family history of osteoporosis .

生化分析

Biochemical Properties

Prednisone 17, 21-Diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that the treatment of 11,21-hydrocortisone diacetate with Corynebacterium simplex (ATCC 6946) yielded a new product, identified as 11,21-prednisolone diacetate .

Cellular Effects

It is known that corticosteroids, a class of drugs that Prednisone 17, 21-Diacetate belongs to, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prednisone 17, 21-Diacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Prednisone 17, 21-Diacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .

属性

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3/t18-,19-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKSQQOMYDIKJT-AHLAAXOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)